4-Chloro-2-isocyanatobenzonitrile
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Overview
Description
4-Chloro-2-isocyanatobenzonitrile is a chemical compound with the molecular formula C8H3ClN2O and a molecular weight of 178.58 g/mol It is characterized by the presence of a chloro group, an isocyanate group, and a benzonitrile moiety
Scientific Research Applications
4-Chloro-2-isocyanatobenzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isocyanatobenzonitrile typically involves the reaction of 4-chloro-2-aminobenzonitrile with phosgene (COCl2) under controlled conditions . The reaction proceeds as follows:
Starting Material: 4-chloro-2-aminobenzonitrile.
Reagent: Phosgene (COCl2).
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling phosgene. The use of automated systems can also improve yield and purity by minimizing human error and exposure to hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isocyanatobenzonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, toluene, acetonitrile.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Heterocycles: Formed through cyclization reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isocyanatobenzonitrile primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-aminobenzonitrile: The precursor in the synthesis of 4-Chloro-2-isocyanatobenzonitrile.
4-Chloro-2-nitrobenzonitrile: Another chloro-substituted benzonitrile with different reactivity due to the presence of a nitro group.
2-Isocyanatobenzonitrile: Lacks the chloro substituent, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both a chloro and an isocyanate group on the benzonitrile ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-2-isocyanatobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O/c9-7-2-1-6(4-10)8(3-7)11-5-12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSMMSQPAKGIAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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